1-[(2-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a phenyl group, and a methanesulfonyl group attached to a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide typically involves multiple steps:
Formation of the Methanesulfonyl Chloride Intermediate: Methanesulfonyl chloride is prepared by the reaction of methane with sulfuryl chloride in a radical reaction or by chlorination of methanesulfonic acid with thionyl chloride or phosgene.
Coupling Reactions: The methanesulfonyl chloride intermediate is then reacted with 2-chlorobenzyl chloride to form (2-chlorophenyl)methanesulfonyl chloride.
Final Assembly: The (2-chlorophenyl)methanesulfonyl chloride is then coupled with N-phenylpiperidine-3-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction Reactions: The compound may undergo oxidation or reduction under specific conditions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Major Products:
Substitution Reactions: Products include substituted sulfonamides or sulfonates.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It may find use in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in various chemical reactions.
(2-Chlorophenyl)methanesulfonyl Chloride: A direct precursor in the synthesis of the target compound.
N-Phenylpiperidine-3-carboxamide: A related compound lacking the sulfonyl chloride group.
Uniqueness: 1-[(2-Chlorophenyl)methanesulfonyl]-N-phenylpiperidine-3-carboxamide is unique due to the combination of functional groups it possesses, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C19H21ClN2O3S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C19H21ClN2O3S/c20-18-11-5-4-7-16(18)14-26(24,25)22-12-6-8-15(13-22)19(23)21-17-9-2-1-3-10-17/h1-5,7,9-11,15H,6,8,12-14H2,(H,21,23) |
InChI Key |
WGNAGMRBFPFPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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